molecular formula C17H21N5O4 B10784209 Phentetramine CAS No. 40914-99-6

Phentetramine

Cat. No.: B10784209
CAS No.: 40914-99-6
M. Wt: 359.4 g/mol
InChI Key: DGXRPIJZPGBJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of phentetramine involves several steps. One method starts with dimethylbenzyl carbinol as a raw material. This compound is added to a mixed solution of acetic acid and an organic solvent, followed by the dropwise addition of sulfuric acid as a catalyst. The mixture is stirred for a reaction, and then water is added until the mixture becomes turbid. An alkali solution is used to adjust the pH value to 6-8, followed by vacuum filtration to obtain N-(1,1-dimethyl-phenethyl) acetamide. The this compound hydrochloride is then dissolved in an organic solvent, and an inorganic strong base solid is used as an acid-binding agent. The mixture is heated and refluxed, cooled to room temperature, and water is added. The product is extracted, dried with an anhydrous desiccant overnight, and the solid is removed. The filtrate is distilled under reduced pressure to obtain this compound free alkali .

Chemical Reactions Analysis

Phentetramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetic acid, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid and acetic acid leads to the formation of N-(1,1-dimethyl-phenethyl) acetamide .

Scientific Research Applications

Phentetramine has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of phentetramine involves its interaction with the sympathetic nervous system. It acts as a sympathomimetic amine, stimulating the release of catecholamines such as norepinephrine, dopamine, and epinephrine. This leads to increased activity in the nervous system, resulting in effects such as appetite suppression and increased fat breakdown . The precise molecular targets and pathways involved include the activation of adrenergic receptors and inhibition of catecholamine reuptake .

Comparison with Similar Compounds

Phentetramine is similar to other sympathomimetic amines, such as phentermine and amphetamine. it has unique properties that distinguish it from these compounds. For example, this compound has a different molecular structure and a distinct mechanism of action. Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

40914-99-6

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

8-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C17H21N5O4/c1-19(9-12(24)10-6-5-7-11(23)8-10)16-18-14-13(20(16)2)15(25)22(4)17(26)21(14)3/h5-8,12,23-24H,9H2,1-4H3

InChI Key

DGXRPIJZPGBJPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(C)CC(C3=CC(=CC=C3)O)O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.